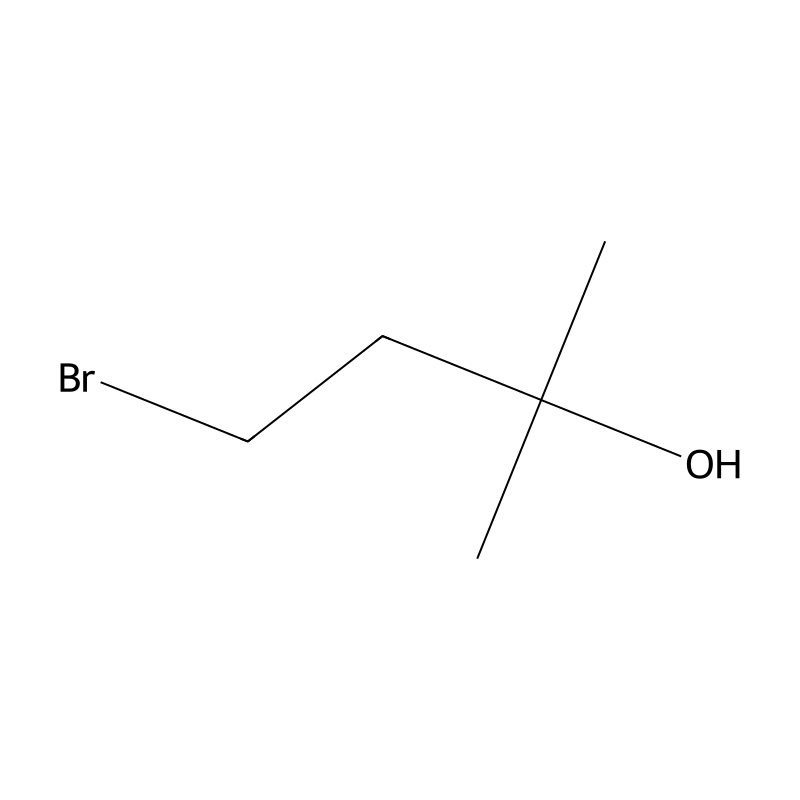

4-Bromo-2-methylbutan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Availability and Suppliers:

Research Applications:

- Organic synthesis: As a building block for the synthesis of more complex molecules.

- Medicinal chemistry: As a potential starting material for the development of new drugs or drug candidates.

- Material science: As a component of new materials with specific properties.

4-Bromo-2-methylbutan-2-ol, with the chemical formula CHBrO and CAS number 35979-69-2, is a brominated tertiary alcohol. It appears as a colorless liquid and is characterized by a strong bromine odor. This compound is notable for its role in organic synthesis, particularly in the preparation of vitamin D analogues and other pharmaceutical intermediates .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of various derivatives.

- Dehydration: Under acidic conditions, this compound can undergo dehydration to form alkenes.

- Oxidation: It can be oxidized to yield ketones or carboxylic acids, depending on the reaction conditions and reagents used .

Several methods exist for synthesizing 4-Bromo-2-methylbutan-2-ol:

- Bromination of 2-Methylbutan-2-ol: This method involves treating 2-methylbutan-2-ol with bromine or a brominating agent under controlled conditions to introduce the bromine atom.

- Alkylation Reactions: The compound can also be synthesized through alkylation reactions involving suitable starting materials and brominating agents.

- Rearrangement Reactions: Certain rearrangement reactions of related compounds can yield 4-Bromo-2-methylbutan-2-ol as a product .

4-Bromo-2-methylbutan-2-ol is primarily used in:

- Organic Synthesis: It serves as an important reagent for synthesizing complex organic molecules, including pharmaceutical compounds.

- Laboratory Research: The compound is utilized in various laboratory settings for research purposes, particularly in studies related to organic chemistry and medicinal chemistry .

Several compounds share structural similarities with 4-Bromo-2-methylbutan-2-ol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Bromo-2-methylbutan-1-ol | Primary Alcohol | Less steric hindrance due to primary carbon |

| 4-Bromo-3-methylbutan-2-ol | Secondary Alcohol | Different position of the methyl group |

| 4-Iodo-2-methylbutan-2-ol | Brominated Alcohol | Iodine substitution increases reactivity |

| 3-Bromo-2-methylbutan-1-alcohol | Alcohol | Different functional group positioning |

Uniqueness of 4-Bromo-2-methylbutan-2-ol:

This compound's unique feature lies in its tertiary structure combined with the bromine atom, which significantly influences its reactivity compared to similar compounds. Its role in synthesizing vitamin D analogues further distinguishes it from other brominated alcohols .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant